(E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Overview
Description
(E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of a pyrazole derivative with a pyridine carboxaldehyde under basic conditions. The reaction may proceed as follows:
Starting Materials: Pyrazole derivative, pyridine-2-carboxaldehyde, tert-butylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed and heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, pyrazole derivatives are often investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide lies in its specific structural features, such as the presence of both a tert-butyl group and a pyridin-2-ylmethylene moiety, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-14(2,3)12-8-11(17-18-12)13(20)19-16-9-10-6-4-5-7-15-10/h4-9H,1-3H3,(H,17,18)(H,19,20)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMCURJBZYMULG-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320834 | |
Record name | 5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666130 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305353-95-1 | |
Record name | 5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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